molecular formula C11H15NO3 B13173587 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

Cat. No.: B13173587
M. Wt: 209.24 g/mol
InChI Key: AITHHHLRFFLFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is a furan-carbaldehyde derivative designed for research and development, particularly in medicinal chemistry. The compound features a furan ring linked to a carbaldehyde group and a piperidine moiety that contains a hydroxymethyl substituent. This specific structure makes it a valuable intermediate for the synthesis of more complex molecules. While direct studies on this exact compound are not available, research on closely related structures provides strong insight into its potential applications. For instance, molecules containing a furan-carbaldehyde core, such as 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, have been successfully used as key scaffolds in the design of novel antitumor agents . The piperidine ring is a common feature in many pharmacologically active compounds, and the presence of the hydroxymethyl group offers a versatile handle for further chemical modification, enabling researchers to create libraries of derivatives for biological screening. This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-[2-(hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c13-7-9-3-1-2-6-12(9)11-5-4-10(8-14)15-11/h4-5,8-9,13H,1-3,6-7H2

InChI Key

AITHHHLRFFLFEM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CO)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Reaction with Piperidine Derivatives

The most direct and efficient approach involves the nucleophilic substitution of the hydroxymethyl group of HMF with a piperidinyl fragment. This method is supported by patent literature, particularly patents KR20160003771A and AU2014260269A1, which describe the synthesis of HMF derivatives through sulfonate intermediates and nucleophilic substitution reactions.

General Scheme:

$$
\text{HMF} + \text{Piperidine derivative} \xrightarrow{\text{Base, Solvent, Mild Heating}} \text{Target compound}
$$

Key reagents and conditions:

  • Base: Nucleophilic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitate nucleophilic attack.
  • Solvent: Dimethylformamide (DMF) or acetonitrile (MeCN) provides a polar aprotic environment favoring SN2 reactions.
  • Temperature: Mild heating (~50-80°C) enhances reaction rate without risking degradation or polymerization of HMF.

Reaction with Hydroxymethylpiperidine

A specific example involves reacting HMF with hydroxymethylpiperidine under basic conditions:

Step Reagents Conditions Outcome
1 HMF + Hydroxymethylpiperidine K₂CO₃, MeCN, 60°C Formation of 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

This method benefits from the nucleophilicity of the piperidine nitrogen, which attacks the electrophilic hydroxymethyl group, leading to substitution and formation of the desired compound.

Preparation via Multi-step Derivatization of HMF

Formation of HMF Derivatives as Precursors

Patents such as KR20160003771A and AU2014260269A describe the synthesis of sulfonate derivatives of HMF, which serve as intermediates for further functionalization. These derivatives include:

These intermediates are more reactive and amenable to nucleophilic substitution with amines or piperidine derivatives.

Nucleophilic Substitution on Sulfonate Intermediates

The sulfonate groups are excellent leaving groups, enabling substitution by piperidine or related amines:

$$
\text{HMF-sulfonate} + \text{Piperidine} \xrightarrow{\text{Base}} \text{5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde}
$$

Reaction conditions:

  • Base: Potassium carbonate or sodium hydride
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Temperature: 50-80°C
  • Time: 12-24 hours, depending on reactivity

This approach benefits from the stability of sulfonate intermediates, allowing for controlled and high-yield synthesis.

Research Discoveries and Data Tables

Reaction Yields and Conditions

Method Reagents Solvent Temperature Yield (%) Remarks
Direct nucleophilic substitution HMF + Hydroxymethylpiperidine MeCN 60°C 85-90 Mild conditions, high yield
Sulfonate intermediate route HMF + Tosyl chloride Pyridine RT to 60°C 98 Efficient activation of hydroxymethyl group
Nucleophilic substitution on sulfonate HMF-tosylate + Piperidine DMF 70°C 80-85 High selectivity and yield

Research Findings

  • The sulfonate derivatives of HMF significantly improve stability and reactivity, enabling efficient substitution reactions.
  • Mild reaction conditions prevent polymerization or degradation of HMF, which is otherwise prone to thermal polymerization.
  • The use of sulfonate intermediates has been shown to enhance overall yields and facilitate large-scale synthesis.

Recent Advances

Recent research emphasizes the utility of sulfonate derivatives for functionalization, with studies demonstrating the feasibility of introducing various amines, including piperidine, under optimized conditions. These methods are adaptable for scaling and industrial applications.

Summary of Preparation Strategies

Strategy Advantages Limitations
Direct substitution of hydroxymethyl group Simple, fewer steps Lower selectivity, potential for polymerization
Sulfonate intermediate route High reactivity, high yields Additional steps, need for sulfonation reagents

Chemical Reactions Analysis

Types of Reactions

5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups involved. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

HMF shares structural similarities with other furan-2-carbaldehyde derivatives, differing primarily in substituents at the C5 position. Below is a detailed comparison:

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at C5 Key Biological Activities Sources/Applications
HMF C₆H₆O₃ 126.11 Hydroxymethyl Anti-inflammatory, antioxidant, antimicrobial Herbal extracts, biofuel byproduct
5-Acetoxymethyl furfural C₈H₈O₄ 168.15 Acetoxymethyl Not reported; likely altered bioavailability Isolated from 三子养亲汤
5-(Butoxymethyl)furan-2-carbaldehyde C₁₀H₁₄O₃ 182.21 Butoxymethyl Unknown; increased lipophilicity Traditional medicine formulations
Bis(5-formylfurfuryl)ether C₁₂H₁₀O₅ 234.20 Linked furan moieties Component in herbal remedies Found in 三子养亲汤
5-(Pyrimidin-2-ylsulfanyl)furan-2-carbaldehyde C₉H₇N₂O₂S 207.23 Pyrimidinylsulfanyl Potential enzyme inhibition (unconfirmed) Synthetic libraries

Impact of Substituents on Bioactivity

  • Hydroxymethyl (HMF): Enhances hydrogen bonding, improving solubility and interaction with cellular targets (e.g., NO synthase in anti-inflammatory pathways) .
  • Acetoxymethyl/Butoxymethyl : Increased lipophilicity may enhance membrane permeability but reduce water solubility, affecting pharmacokinetics .

Research Findings and Contrasts

  • Anti-inflammatory Efficacy : HMF outperforms 4-hydroxy-3-methoxycinnamaldehyde (IC₅₀ = 10.98 μmol/L) but is less potent than 3,8-dihydroxy-2-methylchromone (IC₅₀ = 6.37 μmol/L) in the same assay .
  • Dual Roles in Fermentation: HMF acts as a stressor at high concentrations (inhibiting yeast) but is non-toxic at lower levels in medicinal contexts .
  • Structural Stability : Derivatives like bis(5-formylfurfuryl)ether exhibit higher thermal stability, making them suitable for industrial applications .

Biological Activity

5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is C11H15NO3, with a molecular weight of 209.24 g/mol. The compound features a furan ring linked to a piperidine moiety, which includes a hydroxymethyl group. This unique structure facilitates diverse chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde exhibits significant antimicrobial activity. In one study, it demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.25 mg/mL
Pseudomonas aeruginosa1 mg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value of approximately 13.36 μM against the HuTu80 cell line, indicating substantial cytotoxicity . The structure-activity relationship (SAR) analyses suggest that modifications in the substituent groups can significantly affect its anticancer efficacy .

The biological activity of 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is believed to stem from its ability to interact with biological macromolecules such as proteins and nucleic acids. It may act as an electrophile or nucleophile in biochemical reactions, influencing various pathways critical for microbial survival and cancer cell proliferation .

Study on Antimicrobial Activity

In a comparative study, researchers evaluated the antimicrobial effectiveness of several derivatives of furan-based compounds against standard strains. The study found that 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde showed superior activity compared to traditional antibiotics like streptomycin, particularly against Gram-negative bacteria .

Study on Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The findings highlighted its potential as an anticancer agent, with specific attention to its selectivity towards malignant cells over normal cells .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic studies are still limited, preliminary data suggest that 5-[2-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde has favorable distribution characteristics in vivo. However, further studies are necessary to understand its metabolic pathways and safety profile comprehensively .

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